Lipophilicity Differentiation: XLogP3-AA Comparison Against Key In-Class Analogs
The compound displays a computed XLogP3-AA of 4.2, compared to the reported value of 3.1 for the close analog 2-chloro-6-methyl-N-(4-(2-oxo-1,2-dihydropyridin-4-yl)benzyl)benzamide (PubChem CID 71150163) [1][2]. The ~1.1 log-unit higher lipophilicity is directly attributable to the dual aromatic chlorine substitution pattern and the different connectivity of the benzyl linker. This difference is substantial enough to alter membrane permeability, plasma protein binding, and tissue distribution profiles.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.2 |
| Comparator Or Baseline | 2-chloro-6-methyl-N-(4-(2-oxo-1,2-dihydropyridin-4-yl)benzyl)benzamide (PubChem CID 71150163): XLogP3-AA = 3.1 |
| Quantified Difference | Delta XLogP3-AA = +1.1 (target compound is more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.09.15 |
Why This Matters
Lipophilicity directly impacts ADME properties; a shift of >1 log unit can alter oral absorption, CNS penetration, and metabolic clearance, making this compound preferable over less lipophilic analogs for applications requiring higher membrane partitioning.
- [1] PubChem Compound Summary for CID 7598015, 1-(4-chlorobenzyl)-N-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 71150163, 2-chloro-6-methyl-N-(4-(2-oxo-1,2-dihydropyridin-4-yl)benzyl)benzamide. National Center for Biotechnology Information (2025). View Source
